PARP10 vs. PARP11 Isoform Selectivity Window for 1705553-31-6
In enzymatic inhibition assays, 3-(4-chlorobenzenesulfonyl)-1-[4-(trifluoromethyl)benzenesulfonyl]pyrrolidine (BDBM50503859) exhibits a 15-fold selectivity window between human PARP10 and PARP11. This differential is a direct consequence of its specific 4-chloro/4-trifluoromethyl substitution pattern, which dictates binding to the donor (NAD+) site [1]. The selectivity ratio is a key differentiator when selecting a chemical probe for one MARylating isoform over the other.
| Evidence Dimension | Inhibitory Potency (IC50) for PARP11 vs. PARP10 |
|---|---|
| Target Compound Data | PARP10 IC50: 1,800 nM (1.8 µM); PARP11 IC50: 27,000 nM (27 µM) |
| Comparator Or Baseline | Intra-compound isoform selectivity. Baseline of non-selective inhibition would show IC50 ratio < 3-fold. The structural isomer 3-(benzenesulfonyl)-1-[4-(trifluoromethyl)benzenesulfonyl]pyrrolidine (lacking the 4-chloro substituent) is anticipated to exhibit altered PARP10/11 selectivity based on known SAR, but no public data is available for direct comparison. |
| Quantified Difference | 15-fold selectivity for PARP10 over PARP11 |
| Conditions | In vitro enzyme inhibition assay using full-length human His-SUMO-tagged PARP11 and PARP10 catalytic domains expressed in E. coli, with His6-tagged SRPK2 as substrate. Data sourced from ChEMBL via BindingDB [1]. |
Why This Matters
A 15-fold selectivity window is critical for experiments where distinguishing PARP10-mediated MARylation from PARP11 activity is necessary; generic PARP inhibitors (e.g., olaparib) show poor specificity for MARylating PARPs.
- [1] BindingDB. (2024). Entry BDBM50503859 (CHEMBL4524394): IC50 values for human PARP10 and PARP11. Data curated by ChEMBL. View Source
